[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine [(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 1251083-17-6
VCID: VC7644778
InChI: InChI=1S/C13H20N2O/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12/h2-3,6,10-12,15H,4-5,7-9H2,1H3
SMILES: CC(C1=CN=CC=C1)NCC2CCOCC2
Molecular Formula: C13H20N2O
Molecular Weight: 220.316

[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine

CAS No.: 1251083-17-6

Cat. No.: VC7644778

Molecular Formula: C13H20N2O

Molecular Weight: 220.316

* For research use only. Not for human or veterinary use.

[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine - 1251083-17-6

Specification

CAS No. 1251083-17-6
Molecular Formula C13H20N2O
Molecular Weight 220.316
IUPAC Name N-(oxan-4-ylmethyl)-1-pyridin-3-ylethanamine
Standard InChI InChI=1S/C13H20N2O/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12/h2-3,6,10-12,15H,4-5,7-9H2,1H3
Standard InChI Key KEMVYXUYOIIOCA-UHFFFAOYSA-N
SMILES CC(C1=CN=CC=C1)NCC2CCOCC2

Introduction

[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine hydrochloride is a complex organic compound featuring both oxane and pyridine rings, which are crucial for its chemical properties and potential applications. The compound is classified as an amine hydrochloride and a heterocyclic compound due to the presence of nitrogen-containing rings. Its synthesis typically involves reactions between oxane derivatives and pyridine derivatives, optimized for yield and purity through controlled reaction conditions such as temperature and concentration.

Synthesis and Reaction Conditions

The synthesis of [(oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine hydrochloride involves the reaction between oxane derivatives and pyridine derivatives. The reaction conditions can be optimized by adjusting factors such as temperature, concentration, and reaction time to achieve higher yields. Industrial production may incorporate purification techniques like recrystallization or chromatography to ensure product quality.

Common Synthetic Route

  • Starting Materials: Oxane derivatives and pyridine derivatives.

  • Reaction Conditions: Optimized temperature, concentration, and reaction time.

  • Purification Techniques: Recrystallization or chromatography.

Chemical Reactions and Products

[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine hydrochloride can undergo several types of chemical reactions, including oxidation, reduction, and substitution. These reactions produce various products depending on the reagents and conditions used.

Types of Chemical Reactions

Reaction TypeReagentConditionsMajor Products
OxidationPotassium permanganateAqueous mediumOxan-4-ylmethyl ketones
ReductionSodium borohydrideMethanolOxan-4-ylmethyl alcohols
SubstitutionSodium azideDimethylformamide (DMF)Azide derivatives

Biological and Therapeutic Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator